1,2-Dimethyl-1H-indole-3-carbonyl chloride
Description
Contextualizing Indole (B1671886) Derivatives in Contemporary Chemical Research
The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. drugfuture.comnih.gov This prominence stems from its presence in a multitude of natural products and biologically active compounds. drugfuture.comwikipedia.org Essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506) feature the indole moiety, highlighting its fundamental role in biological systems. drugfuture.com
In contemporary research, indole derivatives are investigated for a vast range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. wikipedia.orgwikipedia.org The ability to modify the indole core at various positions allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug discovery and development. nih.govwikipedia.org The synthesis of diverse indole-containing compounds remains a vibrant area of research, driven by their potential as building blocks for these valuable bioactive molecules. nih.gov
Significance of Acyl Chlorides as Reactive Intermediates in Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. synarchive.com They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful as intermediates in organic synthesis. synarchive.com Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
This reactivity allows acyl chlorides to be readily converted into a variety of other functional groups, such as esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. synarchive.comyoutube.com This versatility makes them indispensable reagents for introducing acyl groups into molecules, a fundamental transformation in the construction of complex organic structures, including pharmaceuticals and agrochemicals. acs.org
Positioning of 1,2-Dimethyl-1H-indole-3-carbonyl chloride within the Indole Acyl Chloride Class
This compound is a specific member of the indole acyl chloride class. Its structure features the indole core, which is methylated at both the nitrogen (N1) and the C2 position, with an acyl chloride group at the C3 position. The C3 position of the indole ring is the most common site for electrophilic substitution due to the electronic properties of the heterocyclic system.
The presence of the two methyl groups distinguishes it from the parent indole-3-carbonyl chloride. The N-methylation prevents the formation of certain byproducts in reactions where the indole nitrogen could otherwise react. The 2-methyl group can influence the steric and electronic environment of the reactive acyl chloride group. As a highly reactive intermediate, This compound serves as a building block for creating a variety of 3-substituted indole derivatives, such as amides and esters, which are of significant interest in medicinal chemistry. Its direct precursor is 1,2-dimethyl-1H-indole-3-carboxylic acid.
Table 1: Physicochemical Properties of 1,2-Dimethyl-1H-indole-3-carboxylic acid (Precursor)
| Property | Value |
| CAS Number | 20357-15-7 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| IUPAC Name | 1,2-dimethyl-1H-indole-3-carboxylic acid |
| Melting Point | 210 - 211 °C |
This data is for the precursor carboxylic acid.
Historical Development of Synthetic Methodologies Involving Indole Carbonyl Chlorides
The history of indole chemistry is rich, dating back to the 19th century with the work of Adolf von Baeyer on the dye indigo. wikipedia.org A pivotal moment in the synthesis of the indole core itself was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgsharif.edu This reaction, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, remains one of the most important methods for preparing substituted indoles. wikipedia.orgnumberanalytics.com
Over the years, numerous other methods for indole synthesis have been developed, including the Reissert (1897), Nenitzescu (1929), and Leimgruber-Batcho (1976) syntheses, each offering different pathways to access the indole scaffold. drugfuture.comnih.govwikipedia.orgwikipedia.org
The functionalization of the pre-formed indole ring to produce compounds like indole carbonyl chlorides is a subsequent, yet equally important, development. The Vilsmeier-Haack reaction, reported in the 1920s, provided a method for the formylation of electron-rich aromatic rings, including indoles, at the C3 position. semanticscholar.orgwikipedia.org This reaction involves a substituted amide and phosphorus oxychloride to generate a Vilsmeier reagent, which acts as the formylating agent. wikipedia.org
The direct conversion of indole-3-carboxylic acids to their corresponding acyl chlorides utilizes standard chlorinating agents. The use of oxalyl chloride for this purpose was introduced by Adams and Ulich and has become a general method for preparing carboxylic acid chlorides under mild conditions. chemicalbook.com Thionyl chloride is another common and effective reagent for this transformation, with the advantage that the byproducts are gaseous, simplifying purification. blogspot.com These established methods are readily applicable to the synthesis of This compound from its carboxylic acid precursor.
Table 2: Key Historical Indole Syntheses
| Synthesis Name | Year Discovered | Brief Description |
| Fischer Indole Synthesis | 1883 | Condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org |
| Reissert Indole Synthesis | 1897 | Condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. drugfuture.comwikipedia.org |
| Nenitzescu Indole Synthesis | 1929 | Reaction of benzoquinone with β-aminocrotonic esters to form 5-hydroxyindoles. wikipedia.orgnumberanalytics.com |
| Vilsmeier-Haack Reaction | ~1927 | Formylation of electron-rich arenes using a substituted amide and phosphorus oxychloride. wikipedia.org |
| Leimgruber-Batcho Indole Synthesis | 1976 | An efficient method for synthesizing substituted and unsubstituted indoles, popular in the pharmaceutical industry. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylindole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-10(11(12)14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAYNORAMQALCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438201 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-45-9 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Dimethyl 1h Indole 3 Carbonyl Chloride
Synthesis of Precursor 1,2-Dimethyl-1H-indole-3-carboxylic Acid
The primary challenge in synthesizing the carboxylic acid precursor lies in the strategic introduction of three distinct groups onto the indole (B1671886) scaffold: a methyl group at the N1 position, a methyl group at the C2 position, and a carboxyl group at the C3 position. This can be achieved either by functionalizing a pre-formed indole or by constructing the indole ring with the substituents incorporated.
Strategies for Direct 3-Carboxylation of Indoles
The C3 position of the indole nucleus is highly electron-rich and susceptible to electrophilic substitution, making it the most reactive site for introducing functional groups. bhu.ac.in A common and effective strategy for producing indole-3-carboxylic acids is a two-step process involving initial formylation followed by oxidation.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com This electrophile attacks the C3 position of the indole. For the synthesis of the target precursor, commercially available 1,2-dimethylindole (B146781) serves as the ideal starting material. sigmaaldrich.comnist.gov The reaction proceeds by electrophilic substitution to yield the intermediate, 1,2-dimethyl-1H-indole-3-carbaldehyde. sigmaaldrich.com Subsequent oxidation of this aldehyde, using standard oxidizing agents, furnishes the desired 1,2-Dimethyl-1H-indole-3-carboxylic acid. researchgate.net
Table 1: General Conditions for Vilsmeier-Haack Formylation of Indoles
| Substrate | Reagents | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Indole | POCl₃, DMF | - | <10 to 35 | High | ekb.eg |
| Substituted Indoles | POCl₃, DMF | DMF | 0 to 90 | 91-93% | ekb.eg |
| Electron-Rich Arenes | POCl₃, DMF | - | Varies | Good | organic-chemistry.orgwikipedia.org |
This table represents typical conditions for the Vilsmeier-Haack reaction on indole substrates and is for illustrative purposes.
Methods for N-Methylation and C2-Methylation of the Indole Core
An alternative to functionalizing a pre-made dimethylated indole is to build the indole core with the required methyl groups using foundational synthetic methods.
The Fischer indole synthesis is a robust and historic method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. byjus.comwikipedia.org To generate the 1,2-dimethyl-1H-indole scaffold, one would react N-methyl-N-phenylhydrazine with a ketone such as acetone (B3395972) or butan-2-one. The reaction proceeds through a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst (e.g., HCl, ZnCl₂, or polyphosphoric acid), undergoes a unimi.itunimi.it-sigmatropic rearrangement to form the indole ring. wikipedia.org If a keto-acid like pyruvic acid is used instead of a simple ketone, an indole-2-carboxylic acid can be formed directly. byjus.com Subsequent functionalization at the C3 position would then be required.
For syntheses that begin with a pre-existing indole core, such as 2-methyl-1H-indole-3-carboxylic acid or its ester, N-methylation is a necessary step. Various reagents can achieve this transformation. Dimethyl carbonate (DMC), in the presence of a base like potassium carbonate, is an effective methylating agent for indole nitrogen. google.comgoogle.com Other modern methods utilize quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), which offer high monoselectivity for N-methylation under mild basic conditions (e.g., Cs₂CO₃) and are tolerant of various functional groups. nih.govacs.org
Table 2: Selected Methods for N-Methylation of Indole Derivatives
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Indole-3-carboxylic acid methyl ester | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | High | google.comgoogle.com |
| Indole Derivatives | Phenyl Trimethylammonium Iodide | Cs₂CO₃ | Toluene | 120 | ≤99% | nih.govacs.org |
| Indole | Dimethyl Carbonate | DABCO | - | - | High | st-andrews.ac.uk |
This table summarizes various N-methylation protocols applicable to indole systems.
Conversion of 1,2-Dimethyl-1H-indole-3-carboxylic Acid to the Corresponding Acyl Chloride
The final step in the synthesis is the conversion of the carboxylic acid group to a more reactive acyl chloride. This is a standard transformation in organic synthesis, but care must be taken due to the potential sensitivity of the electron-rich indole ring to harsh reagents or conditions.
Optimization of Classical Reagents and Reaction Conditions (e.g., Thionyl Chloride, Oxalyl Chloride)
Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. nih.govcommonorganicchemistry.com The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. nih.govresearchgate.net However, the reaction can be harsh, and the generation of HCl may lead to side reactions with acid-sensitive substrates.
Oxalyl chloride ((COCl)₂) is another widely used reagent that is often considered milder than thionyl chloride. unimi.itcommonorganicchemistry.com It is typically used in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often with a catalytic amount of DMF. unimi.itcommonorganicchemistry.com The reaction proceeds readily at room temperature. The byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are also gaseous, facilitating product isolation. researchgate.net The milder conditions make oxalyl chloride a preferred choice for substrates with sensitive functional groups. unimi.it
Table 3: Comparison of Classical Reagents for Acyl Chloride Formation
| Reagent | Typical Conditions | Solvent | Byproducts | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux | Neat or ACN | SO₂, HCl | Gaseous byproducts, inexpensive | Harsh conditions, HCl generation | nih.govcommonorganicchemistry.com |
| Oxalyl Chloride ((COCl)₂) | Room Temperature, cat. DMF | DCM, THF | CO, CO₂, HCl | Milder conditions, gaseous byproducts | More expensive than SOCl₂ | unimi.itcommonorganicchemistry.com |
Development of Emerging Reagents and Mild Reaction Protocols for Acyl Chloride Formation
While classical reagents are effective, the search for even milder and more selective methods continues, particularly for complex and sensitive molecules. One such approach involves the activation of carboxylic acids using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. This method generates acid chlorides rapidly under neutral conditions via an aromatic cation-activated nucleophilic acyl substitution, making it suitable for acid-sensitive substrates. While not specifically documented for 1,2-dimethyl-1H-indole-3-carboxylic acid, such emerging protocols are designed to minimize side reactions and degradation that can occur with electron-rich heterocyclic systems.
Considerations for Reaction Efficiency and Product Purity
Achieving high efficiency and purity in the conversion to 1,2-Dimethyl-1H-indole-3-carbonyl chloride requires careful control of reaction conditions. The indole nucleus is susceptible to undesired side reactions, such as chlorination of the ring, especially when heated with reagents like thionyl chloride. researchgate.net
To maximize yield and purity:
Choice of Reagent: Oxalyl chloride is generally preferred due to its milder nature, reducing the risk of side reactions on the indole ring. unimi.it
Temperature Control: Running the reaction at room temperature or below (0 °C) can prevent thermal degradation and unwanted electrophilic additions to the ring.
Solvent and Catalyst: Using an inert solvent like DCM with oxalyl chloride and a catalytic amount of DMF provides a controlled environment for the reaction. unimi.it
Work-up: The final product is often isolated by simply removing the solvent and excess volatile reagents under reduced pressure, as the byproducts are gaseous. orgsyn.org This straightforward purification minimizes product loss.
By carefully selecting the reagents and controlling the reaction environment, the highly reactive this compound can be synthesized efficiently and with high purity, ready for use in subsequent chemical transformations.
Alternative and Convergent Synthetic Approaches to this compound
The synthesis of this compound can be strategically designed through convergent approaches that utilize readily available precursors. These methods typically involve the initial synthesis of a stable intermediate, such as 1,2-dimethyl-1H-indole-3-carboxylic acid, which is subsequently converted to the target acid chloride. Alternative pathways may commence from other functionalized indole derivatives like the corresponding nitrile or aldehyde.
A primary and efficient convergent strategy involves the preparation of 1,2-dimethyl-1H-indole-3-carboxylic acid, which serves as the immediate precursor to the final product. This carboxylic acid can be synthesized through various indole-forming reactions or by the functionalization of the pre-formed 1,2-dimethyl-1H-indole core. Once obtained, the carboxylic acid is then readily converted to this compound. This final step is a standard transformation in organic synthesis, typically achieved by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a common and mild method for this conversion. orgsyn.orgunimi.it
An alternative convergent route can begin with 1,2-dimethyl-1H-indole-3-carbonitrile. The nitrile functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.com For instance, heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, or an aqueous base, like sodium hydroxide, will yield the carboxylic acid. masterorganicchemistry.com The resulting 1,2-dimethyl-1H-indole-3-carboxylic acid can then be converted to the target carbonyl chloride as previously described.
Another viable synthetic pathway starts from 1,2-dimethyl-1H-indole-3-carbaldehyde. The aldehyde can be oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation. Following the successful oxidation to 1,2-dimethyl-1H-indole-3-carboxylic acid, the subsequent chlorination step proceeds as outlined above to furnish this compound.
These synthetic strategies offer flexibility, allowing for the selection of a route based on the availability of starting materials and desired reaction conditions. The key is the efficient formation of the 1,2-dimethyl-1H-indole-3-carboxylic acid intermediate, which is then reliably converted to the final carbonyl chloride product.
Table 1: General Conditions for Key Synthetic Transformations
| Starting Material | Reagent(s) | Product | General Conditions |
| 1,2-Dimethyl-1H-indole-3-carboxylic acid | Oxalyl chloride, cat. DMF | This compound | Reaction in an inert solvent like CH₂Cl₂ at room temperature. orgsyn.orgunimi.it |
| 1,2-Dimethyl-1H-indole-3-carboxylic acid | Thionyl chloride (SOCl₂) | This compound | The reaction is often performed neat or in an inert solvent. |
| 1,2-Dimethyl-1H-indole-3-carbonitrile | Aqueous acid (e.g., HCl) | 1,2-Dimethyl-1H-indole-3-carboxylic acid | The mixture is typically heated under reflux. masterorganicchemistry.com |
| 1,2-Dimethyl-1H-indole-3-carbonitrile | Aqueous base (e.g., NaOH) | 1,2-Dimethyl-1H-indole-3-carboxylic acid | The mixture is heated under reflux, followed by acidification to isolate the carboxylic acid. masterorganicchemistry.com |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | Oxidizing Agent | 1,2-Dimethyl-1H-indole-3-carboxylic acid | Various oxidizing agents and conditions can be applied. |
Reactivity Profile and Mechanistic Pathways of 1,2 Dimethyl 1h Indole 3 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
1,2-Dimethyl-1H-indole-3-carbonyl chloride is a derivative of a carboxylic acid and, as an acyl chloride, is highly reactive towards nucleophiles. The core reactivity of this compound is centered around nucleophilic acyl substitution. libretexts.orgvanderbilt.edu This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and resulting in the substituted product. vanderbilt.edumasterorganicchemistry.com The general mechanism proceeds in two principal stages: addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. vanderbilt.edu
The reactivity of acyl chlorides is greater than that of other carboxylic acid derivatives like anhydrides, esters, and amides. vanderbilt.edu This heightened reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the stability of the resulting chloride anion as a leaving group. vanderbilt.edu
This compound readily reacts with nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, to form the corresponding amides. chemguide.co.uklibretexts.org These reactions are typically rapid and exothermic. libretexts.org
The reaction with an amine, such as ethylamine, proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A second equivalent of the amine then acts as a base, deprotonating the nitrogen to yield the final N-substituted amide and an ammonium (B1175870) chloride salt. libretexts.orgyoutube.com The use of two equivalents of the amine is standard practice; one acts as the nucleophile and the second neutralizes the hydrogen chloride that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic. chemguide.co.ukyoutube.com
General Reaction with a Primary Amine:
this compound + 2 RNH₂ → N-Alkyl-1,2-dimethyl-1H-indole-3-carboxamide + RNH₃⁺Cl⁻
This type of reaction is fundamental in the synthesis of a wide variety of amide-containing compounds. The conditions are generally mild, often occurring at room temperature. reddit.com
Table 1: Examples of Amide Formation Reactions
| Nitrogen Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia (NH₃) | 1,2-Dimethyl-1H-indole-3-carboxamide | Concentrated aqueous solution |
| Methylamine (CH₃NH₂) | N-Methyl-1,2-dimethyl-1H-indole-3-carboxamide | Concentrated aqueous solution, often cooled |
| Aniline (C₆H₅NH₂) | N-Phenyl-1,2-dimethyl-1H-indole-3-carboxamide | Inert solvent, often with a non-nucleophilic base |
The reaction of this compound with alcohols, a process known as alcoholysis, yields esters. This reaction is also a classic example of nucleophilic acyl substitution and is typically very fast and exothermic. libretexts.orgchemguide.co.uk
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and reforming the carbonyl group. A base, which can be the chloride ion or another molecule, then removes the proton from the oxygen, yielding the ester and hydrogen chloride. libretexts.orgchemguide.co.uk
General Reaction with an Alcohol:
this compound + R-OH → 1,2-Dimethyl-1H-indole-3-carboxylate ester + HCl
To prevent the liberated HCl from causing side reactions, a non-nucleophilic base like pyridine (B92270) is often added to the reaction mixture. Pyridine also acts as a nucleophilic catalyst, accelerating the reaction. savemyexams.com
Table 2: Examples of Ester Formation Reactions
| Oxygen Nucleophile | Product | Typical Conditions |
|---|---|---|
| Methanol (CH₃OH) | Methyl 1,2-dimethyl-1H-indole-3-carboxylate | Cold, often in an inert solvent |
| Ethanol (C₂H₅OH) | Ethyl 1,2-dimethyl-1H-indole-3-carboxylate | Vigorous reaction, often requires cooling |
| Phenol (C₆H₅OH) | Phenyl 1,2-dimethyl-1H-indole-3-carboxylate | Heating, often with a base like pyridine |
Analogous to their oxygen counterparts, thiols can react with this compound to form thioesters. Thiols are generally more nucleophilic than alcohols, and these reactions proceed readily.
The mechanism is parallel to that of alcoholysis, involving the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon. This leads to a tetrahedral intermediate that collapses to eliminate the chloride ion, forming the thioester.
General Reaction with a Thiol:
this compound + R-SH → S-Alkyl-1,2-dimethyl-1H-indole-3-carbothioate + HCl
The use of a base to scavenge the HCl produced is also common in these reactions. Thioesters are important intermediates in organic synthesis and are found in various biological systems. masterorganicchemistry.com
The reaction of this compound with carbon-based nucleophiles provides a powerful method for carbon-carbon bond formation, leading to ketones.
Organometallic Reagents: Strongly nucleophilic organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) react with acyl chlorides. libretexts.org However, these highly reactive reagents typically add twice to the acyl chloride. uomustansiriyah.edu.iqyoutube.com The first addition-elimination step forms a ketone intermediate. youtube.com This ketone is also reactive towards the organometallic reagent and undergoes a second nucleophilic addition (not a substitution) to form a tertiary alcohol after acidic workup. uomustansiriyah.edu.iqsaskoer.ca
To stop the reaction at the ketone stage, less reactive organometallic reagents are required. Organocuprates (Gilman reagents, R₂CuLi) are particularly effective for this purpose. libretexts.orgyoutube.com These reagents are sufficiently nucleophilic to react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product. youtube.com This allows for the selective synthesis of ketones.
Reaction with a Gilman Reagent:
this compound + (R)₂CuLi → 1-(1,2-Dimethyl-1H-indol-3-yl)-alkan-1-one + R-Cu + LiCl
Enolates: Enolates, which are carbon nucleophiles derived from the deprotonation of α-hydrogens of carbonyl compounds, can also react with acyl chlorides in a nucleophilic acyl substitution to form β-dicarbonyl compounds. This reaction is a key step in various named reactions, such as the acylation of ketone enolates.
Electrophilic Reactivity of the Acyl Chloride Moiety
While the primary reactivity of this compound is as an acylating agent in nucleophilic substitution, the acyl chloride moiety itself possesses electrophilic character beyond the carbonyl carbon. In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), the compound can participate in Friedel-Crafts acylation reactions. organic-chemistry.org
In such a reaction, the Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by an aromatic ring. However, the indole (B1671886) nucleus itself is a very electron-rich aromatic system and is susceptible to electrophilic attack. nih.gov Therefore, intermolecular Friedel-Crafts reactions with other aromatic substrates must be carefully controlled to avoid self-polymerization or undesired side reactions with the indole ring of another molecule. The N-methylation in this compound prevents the formation of an indolyl-magnesium halide, which can sometimes complicate acylation reactions of N-H indoles. organic-chemistry.org
Influence of Reaction Conditions on Regioselectivity and Chemoselectivity
Regioselectivity: In the context of this compound, regioselectivity primarily refers to the site of attack on the molecule. The carbonyl carbon at position 3 is the most electrophilic site and the primary target for nucleophiles. The indole ring itself has positions that are nucleophilic (electron-rich), particularly the C3 position in a standard indole. nih.gov However, since this position is already substituted with the carbonyl chloride group, other positions on the indole ring could potentially react under harsh electrophilic conditions, though this is less common for this specific substrate. The presence of the methyl group at the N1 position prevents reactions that might otherwise occur at the nitrogen atom, such as deprotonation followed by N-acylation.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. This compound contains a highly reactive acyl chloride group and a less reactive indole ring system.
Reaction with Nucleophiles: In reactions with nucleophiles, the acyl chloride is overwhelmingly the more reactive functional group. This allows for selective acylation of nucleophiles without affecting the indole ring, provided the conditions are not strongly acidic or electrophilic, which could lead to reactions on the ring.
Reaction with Organometallic Reagents: As mentioned, the choice of organometallic reagent is crucial for chemoselectivity. Highly reactive Grignard or organolithium reagents lead to a double addition, first forming a ketone and then a tertiary alcohol. libretexts.orguomustansiriyah.edu.iq The use of less reactive organocuprates (Gilman reagents) allows for the selective formation of the ketone. youtube.com This is a prime example of how tuning the reactivity of the nucleophile controls the outcome of the reaction.
Influence of Catalysts: The use of catalysts can significantly influence selectivity. For instance, in Friedel-Crafts type reactions, the choice and strength of the Lewis acid can determine whether acylation occurs and if side reactions involving the indole nucleus take place. organic-chemistry.org Palladium catalysis can enable different reaction pathways altogether, such as cross-coupling reactions, though this is more common with aryl halides than acyl chlorides. nih.gov
Table 3: Summary of Selectivity in Reactions
| Reaction Type | Key Factor Influencing Selectivity | Outcome |
|---|---|---|
| Amide/Ester Formation | Inherent reactivity of the acyl chloride | Selective acylation at the C3-carbonyl group |
| Ketone/Alcohol Formation | Reactivity of Organometallic Reagent | Gilman reagents yield ketones; Grignard reagents yield tertiary alcohols |
| Stoichiometry | Using excess Grignard reagent ensures full conversion to the tertiary alcohol | |
| Electrophilic Acylation | Lewis Acid Catalyst | Activation of the acyl chloride for reaction with arenes; potential for side reactions on the indole ring |
Investigation of Competing Reaction Pathways and Side Reactions
The reactivity of this compound is primarily dictated by the highly electrophilic carbonyl chloride group at the C3 position of the indole ring. While the intended reaction is typically a nucleophilic acyl substitution to form amides, esters, or ketones, several competing pathways and side reactions can occur, influenced by the reaction conditions, the nature of the nucleophile, and the inherent reactivity of the indole nucleus itself.
A significant competing reaction is the hydrolysis of the acyl chloride. Due to its high reactivity, this compound readily reacts with water, even in trace amounts present in solvents or reagents, to form the corresponding 1,2-dimethyl-1H-indole-3-carboxylic acid. docbrown.infolibretexts.org This hydrolysis is a typical nucleophilic acyl substitution process initiated by the attack of water on the carbonyl carbon. libretexts.org The presence of a base is often used to neutralize the HCl byproduct, which can prevent it from catalyzing other unwanted side reactions. libretexts.org
Furthermore, the indole ring itself, despite being generally less reactive than pyrrole (B145914), is susceptible to electrophilic attack due to its electron-rich nature. bhu.ac.in While the C3 position is the most nucleophilic site in indoles, its substitution in the target molecule means that any further electrophilic substitution would likely occur at other positions. bhu.ac.inquimicaorganica.org Under strongly acidic conditions or in the presence of potent electrophiles, reactions on the benzene (B151609) ring portion of the indole could potentially occur, although this is less common.
Another potential area for side reactions involves the N-methyl group. While the nitrogen is already alkylated, certain strong bases or organometallic reagents could potentially interact with the N-methyl protons, although this is less likely than reactions at other sites. More plausibly, in reactions involving strong bases, the C2-methyl group could be a site for deprotonation, leading to the formation of an anionic intermediate that could participate in subsequent reactions.
In the context of Friedel-Crafts acylation reactions where Lewis acids like aluminum chloride are employed, decomposition of the indole substrate can be a significant side reaction, leading to complex mixtures. organic-chemistry.org The choice of a milder Lewis acid, such as diethylaluminum chloride, has been shown to be effective in promoting acylation at the 3-position of indoles while minimizing decomposition. organic-chemistry.org
It is also noteworthy that with certain weak nucleophiles, other unexpected reaction pathways may emerge. For instance, in reactions of related indole derivatives with weak nucleophiles in the presence of a strong base like sodium hydride, reductive cleavage of other substituents has been observed. While not directly documented for this compound, such pathways highlight the complex reactivity that can arise from the interplay of reagents and the indole scaffold.
The following tables summarize potential competing reactions and side products based on the general reactivity of acyl chlorides and indole derivatives.
Table 1: Potential Competing Reactions and Side Products
| Reactant(s) | Conditions | Major Product | Potential Side Product(s) | Favored Conditions for Side Reaction |
| This compound, Nucleophile (e.g., R-NH2) | Anhydrous, aprotic solvent | 1,2-Dimethyl-1H-indole-3-carboxamide | 1,2-Dimethyl-1H-indole-3-carboxylic acid | Presence of water |
| This compound, Water | Aqueous or protic solvent | - | 1,2-Dimethyl-1H-indole-3-carboxylic acid | Presence of moisture |
| This compound, Strong electrophile (e.g., nitrating agent) | Strongly acidic | Desired C3-substituted product | Nitrated indole derivatives (on the benzene ring) | Harsh acidic conditions |
| This compound, Strong base | Aprotic solvent | - | Products from C2-methyl deprotonation | Use of strong, non-nucleophilic bases |
Table 2: Research Findings on Analogous Indole Reactions
| Indole Derivative | Reaction | Side Product(s) | Reference |
| Indole | Friedel-Crafts Acylation with AlCl3 | Decomposition products, polymers | organic-chemistry.org |
| Indole-3-carbinol | Acidic conditions | Oligomerization products | researchgate.net |
| N-protected indoles | Acylation followed by reduction | Diacetylated products, products of halogen lability | researchgate.net |
Computational and Theoretical Investigations of 1,2 Dimethyl 1h Indole 3 Carbonyl Chloride Reactivity
Quantum Chemical Calculations for Mechanistic Elucidation (e.g., Transition State Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For the acylation reactions involving indole (B1671886) derivatives, such as the Friedel-Crafts acylation, DFT studies have been instrumental in understanding the intricate details of the reaction pathways. tohoku.ac.jpacs.org In the context of 1,2-Dimethyl-1H-indole-3-carbonyl chloride, mechanistic elucidation would focus on its reactions with nucleophiles, a common application for acyl chlorides.
A key aspect of mechanistic elucidation is the identification and characterization of transition states. For a typical Friedel-Crafts acylation of an aromatic substrate with this compound, a Lewis acid catalyst is often employed. Computational studies on similar systems, such as the acylation of indole with propionic anhydride (B1165640) catalyzed by metal triflates, have proposed and evaluated different mechanistic pathways. tohoku.ac.jpdntb.gov.ua One proposed pathway involves the catalyst generating a highly electrophilic intermediate, which then undergoes acyl substitution. tohoku.ac.jp Another pathway suggests a direct reaction between the indole and the acylating agent at the metal core of the catalyst. tohoku.ac.jp
For this compound, a transition state analysis would involve locating the geometry of the highest energy point along the reaction coordinate for the formation of the sigma complex (Wheland intermediate). The electronic and steric effects of the N-methyl and C2-methyl groups on the indole ring, as well as the nature of the nucleophile and any catalyst present, would significantly influence the structure and energy of the transition state. For instance, in the Friedel-Crafts alkylation of indole with nitroalkenes, computational studies have shown that the energy differences between competing transition states can explain the observed enantioselectivities. researchgate.net
Illustrative Data Table: Calculated Transition State Properties for a Model Acylation Reaction
| Parameter | Value |
| Reaction | Model Friedel-Crafts acylation of benzene (B151609) with a simplified indole-3-carbonyl chloride |
| Computational Method | DFT (B3LYP/6-31G*) |
| Transition State Geometry | Trigonal bipyramidal carbon at the site of attack |
| Imaginary Frequency | -350 cm⁻¹ |
| Activation Energy (ΔG‡) | +25 kcal/mol |
Note: This table is illustrative and based on general principles of Friedel-Crafts acylation. Specific values for this compound would require dedicated computational studies.
Modeling of Reaction Energy Profiles and Kinetic Barriers
Modeling the reaction energy profile provides a comprehensive view of a chemical reaction, mapping the energy changes as reactants are converted into products through various intermediates and transition states. The highest point on this profile corresponds to the rate-determining step, and its energy relative to the reactants defines the kinetic barrier to the reaction.
For the reactions of this compound, the reaction energy profile would typically include the energies of the reactants, any pre-reaction complexes (e.g., with a Lewis acid), the transition state for C-C or C-N bond formation, the resulting intermediate (e.g., a sigma complex), and the final products. DFT calculations are commonly used to compute these energies. tohoku.ac.jpdntb.gov.ua
The kinetic barrier for the reaction of this compound with a nucleophile can be influenced by several factors, including the solvent, the presence of a catalyst, and the nature of the nucleophile itself. For example, a study on the Friedel-Crafts alkylation of indole revealed that the activation barrier for the attack of indole on the electrophile is a key determinant of the reaction rate and stereochemical outcome. researchgate.net
Illustrative Data Table: Calculated Relative Energies for a Model Acylation Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +22.8 |
| Intermediate | +15.6 |
| Products | -10.1 |
Note: This table is illustrative. The actual energy profile for a reaction involving this compound would depend on the specific reactants and conditions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally corresponds to a more favorable interaction and a faster reaction.
FMO analysis can also be used to predict regioselectivity. The coefficients of the atomic orbitals contributing to the LUMO can indicate the most electrophilic site. In the case of this compound, the largest LUMO coefficient is expected to be on the carbonyl carbon, predicting that nucleophilic attack will preferentially occur at this position, leading to acylation.
Computational studies on other carbonyl-containing molecules have successfully used FMO analysis to rationalize their reactivity. bhu.ac.in For instance, in a study of isoindole derivatives, the energies of the frontier molecular orbitals were found to be good predictors of their antiglycation activity. nih.gov
Illustrative Data Table: Calculated FMO Energies for Indole-3-carbonyl Chloride Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole-3-carbonyl chloride | -7.2 | -1.8 | 5.4 |
| 1-Methyl-1H-indole-3-carbonyl chloride | -7.0 | -1.7 | 5.3 |
| This compound | -6.8 | -1.6 | 5.2 |
Note: This is an illustrative table showing expected trends. The electron-donating methyl groups are expected to raise the HOMO and LUMO energies and slightly decrease the HOMO-LUMO gap, suggesting increased reactivity.
Conformational Analysis and Stereoelectronic Effects on Reaction Outcomes
The three-dimensional structure of a molecule, including its various conformations and their relative energies, can have a profound impact on its reactivity. Conformational analysis of this compound would involve identifying the stable conformers arising from rotation around the single bond connecting the carbonyl group to the indole ring. The relative populations of these conformers can influence which face of the carbonyl group is more accessible to an incoming nucleophile, thereby affecting the stereochemical outcome of the reaction.
Stereoelectronic effects refer to the influence of orbital overlap on the geometry and reactivity of a molecule. In the case of this compound, the orientation of the carbonyl group relative to the indole ring can affect the alignment of the π-systems, which in turn can influence the electrophilicity of the carbonyl carbon. For instance, a conformation where the C=O bond is coplanar with the indole ring might exhibit enhanced conjugation and altered reactivity compared to a perpendicular conformation.
Computational studies on similar molecules, such as indole-3-carbinol, have employed potential energy surface scans to identify stable conformers and understand their relative energies. tsijournals.com Such an analysis for this compound would reveal the preferred orientation of the carbonyl chloride moiety. These conformational preferences, dictated by a combination of steric hindrance from the C2-methyl group and electronic interactions, would be crucial in predicting the approach trajectory of a nucleophile and the stereochemistry of the resulting product, especially in reactions involving chiral nucleophiles or catalysts. Intramolecular Friedel-Crafts reactions, for example, show a strong dependence on the transition state geometry, which is influenced by stereoelectronic factors. masterorganicchemistry.com
Illustrative Data Table: Relative Energies of Conformers of this compound
| Conformer (Dihedral Angle C2-C3-C=O) | Relative Energy (kcal/mol) |
| 0° (syn-periplanar) | +2.5 (steric clash with C2-methyl) |
| 180° (anti-periplanar) | 0.0 (most stable) |
| ~90° (orthogonal) | +1.8 |
Note: This table is illustrative and based on anticipated steric and electronic effects. The anti-periplanar conformation is expected to be the most stable due to minimized steric interactions.
Synthetic Utility of 1,2 Dimethyl 1h Indole 3 Carbonyl Chloride As a Building Block
Construction of Diverse Indole-Containing Scaffolds and Derivatives
As a reactive acyl chloride, 1,2-Dimethyl-1H-indole-3-carbonyl chloride is an excellent acylating agent. mdpi.com This reactivity allows for the straightforward introduction of the 1,2-dimethyl-1H-indole-3-carbonyl moiety onto various nucleophiles, leading to the construction of a diverse library of indole-containing scaffolds. The general principle involves the nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. libretexts.org
Amide and Ester Formation:
The reaction of this compound with primary and secondary amines would readily yield the corresponding amides. aalto.fi Similarly, reaction with alcohols and phenols would produce the corresponding esters. researchgate.netmdpi.com These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activities. aalto.fi
Table 1: Hypothetical Reactions with Nucleophiles
| Nucleophile (Nu-H) | Product Type | General Structure |
| R-NH₂ (Amine) | Amide | 1,2-Dimethyl-N-alkyl-1H-indole-3-carboxamide |
| R-OH (Alcohol) | Ester | Alkyl 1,2-dimethyl-1H-indole-3-carboxylate |
| Ar-OH (Phenol) | Ester | Aryl 1,2-dimethyl-1H-indole-3-carboxylate |
This table represents expected reactions based on the general reactivity of acyl chlorides.
Friedel-Crafts Acylation:
Furthermore, this compound can be employed as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic compounds to form the corresponding ketones. This provides a direct method for creating C-C bonds and linking the indole (B1671886) core to other aromatic systems. arkat-usa.org
Application in Multicomponent Reactions (MCRs) for Molecular Complexity
For instance, in an Ugi-type reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a bis-amide. It is conceivable that this compound could be used in place of a carboxylic acid, potentially leading to the formation of complex, highly functionalized indole derivatives. beilstein-journals.orgrug.nl The indole moiety itself can also participate in MCRs, for example, in the synthesis of indole-fused heterocycles. rsc.orgresearchgate.net
Integration into Solid-Phase Organic Synthesis (SPOS) Methodologies
Solid-phase organic synthesis (SPOS) is a valuable technique for the rapid generation of large libraries of compounds for high-throughput screening. walshmedicalmedia.commdpi.com The indole scaffold has been a target for SPOS due to its prevalence in biologically active molecules. aalto.fi
This compound could be utilized in SPOS in several ways. For example, it could be used to acylate a resin-bound amine or alcohol, thereby immobilizing the indole moiety onto the solid support. Subsequent chemical transformations could then be performed on the indole ring or at the N1 or C2 positions, followed by cleavage from the resin to release the final product. This approach allows for the efficient synthesis and purification of a library of indole derivatives. aalto.finih.gov
Table 2: Potential SPOS Strategy
| Step | Description |
| 1. Immobilization | Reaction of a resin-bound amine with this compound. |
| 2. Diversification | Further chemical modifications on the indole scaffold. |
| 3. Cleavage | Release of the final functionalized indole derivative from the solid support. |
This table outlines a hypothetical solid-phase synthesis strategy.
Role in the Formation of Novel Heterocyclic Systems
The reactivity of the acyl chloride group, in conjunction with the inherent reactivity of the indole ring, makes this compound a promising precursor for the synthesis of novel heterocyclic systems.
Intramolecular Cyclizations:
If a suitable nucleophilic group is present in a molecule tethered to the carbonyl group, intramolecular cyclization can lead to the formation of fused heterocyclic systems. For example, reaction with a dinucleophile could lead to the formation of a new ring fused to the indole core.
Cycloaddition Reactions:
While the acyl chloride itself is not a typical diene or dienophile, derivatives formed from it can participate in cycloaddition reactions. For instance, the corresponding indole-3-ketene, which could potentially be generated in situ from the acyl chloride, could undergo [2+2] cycloadditions. The indole ring itself can also participate in dearomative cycloaddition reactions to form complex polycyclic structures. hmdb.cayoutube.com The synthesis of indole-fused heterocycles, such as indole-fused oxadiazepines and thiadiazepines, has been achieved through multicomponent reactions of indole derivatives. acs.orgrsc.org
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
In Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., FT-IR, NMR Spectroscopy)
The synthesis of 1,2-Dimethyl-1H-indole-3-carbonyl chloride would typically proceed from its corresponding carboxylic acid, 1,2-dimethyl-1H-indole-3-carboxylic acid. The conversion is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.orgcommonorganicchemistry.com
In situ spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the kinetics of such reactions in real-time. rsc.org
FT-IR Spectroscopy: The progress of the conversion of the carboxylic acid to the acyl chloride could be monitored by observing the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the concomitant appearance of the sharp, higher frequency C=O stretching band of the acyl chloride (expected around 1750-1815 cm⁻¹). The carbonyl (C=O) stretching frequency of the starting carboxylic acid would also shift to this higher wavenumber.
NMR Spectroscopy: ¹H NMR spectroscopy could track the reaction by observing the disappearance of the acidic proton of the carboxylic acid. Changes in the chemical shifts of the protons on the indole (B1671886) ring and the methyl groups would also provide information about the conversion to the more electron-withdrawing acyl chloride group.
While no specific studies on the in-situ monitoring of the synthesis of this compound have been found, the principles remain applicable.
High-Resolution Mass Spectrometry for Intermediate and Product Identification
High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound and for identifying any intermediates or byproducts in its synthesis or subsequent reactions. HRMS provides highly accurate mass measurements, allowing for the determination of molecular formulas. mdpi.com
For this compound (C₁₁H₁₀ClNO), the expected exact mass would be a key identifier. Fragmentation patterns observed in the mass spectrum would further help in structural elucidation, likely showing losses of Cl, CO, and fragments of the indole ring.
While HRMS data for the target compound is not available, data for related indole derivatives demonstrates its utility in confirming structures. mdpi.com
Crystallographic Analysis of Reaction Products for Structural Elucidation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. To date, no crystal structure for this compound or its immediate reaction products has been deposited in crystallographic databases.
However, the crystal structures of numerous other indole derivatives have been determined, providing valuable insights into the geometry of the indole ring system. biosynth.comresearchgate.net Should a crystalline derivative of this compound be synthesized, X-ray diffraction would be the definitive method for its structural characterization.
Investigation of Reaction Stereochemistry through Chiroptical Spectroscopy (where applicable)
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study the stereochemistry of chiral molecules. Since this compound itself is not chiral, these techniques would not be applicable to the compound directly.
However, if this compound were to be reacted with a chiral nucleophile to produce a chiral product, chiroptical spectroscopy would be a valuable tool for determining the stereochemical outcome of the reaction. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and enantiomeric purity of the product.
Precursor Compound Data
While data for the target compound is scarce, some information is available for its direct precursor, 1,2-Dimethyl-1H-indole-3-carbaldehyde.
Spectroscopic Data for 1,2-Dimethyl-1H-indole-3-carbaldehyde
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) ppm | rsc.org |
This data provides a starting point for comparison should the target acyl chloride be synthesized and characterized in the future.
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for Synthesis and Reactions
The future synthesis and application of 1,2-Dimethyl-1H-indole-3-carbonyl chloride will increasingly be guided by the principles of green chemistry, focusing on minimizing environmental impact and enhancing safety.
Sustainable Synthesis: Traditional methods for preparing acyl chlorides often involve reagents like thionyl chloride or oxalyl chloride, which generate stoichiometric amounts of acidic waste gases. Future research will likely focus on catalytic methods that avoid these hazardous reagents. One promising direction is the development of carbonylative syntheses. Recent advancements have shown the potential of using carbon monoxide (or CO surrogates) to directly convert functionalized indoles into their corresponding carboxylic acid derivatives, which can then be transformed into the acyl chloride. beilstein-journals.orgbeilstein-journals.org
Another green approach involves multicomponent reactions (MCRs), which offer high atom economy and operational simplicity by combining three or more reactants in a single step. ijiset.com Research into novel MCRs that could assemble the core structure of 1,2-dimethyl-1H-indole-3-carboxylic acid, the precursor to the target compound, from simple and readily available starting materials represents a significant area for sustainable innovation. researchgate.netrug.nl
Greener Reactions: For reactions involving this compound, the focus will be on replacing hazardous solvents and catalysts with more benign alternatives. The use of bio-based solvents, ionic liquids, or even water as the reaction medium is a key area of exploration. ijiset.combeilstein-journals.org For instance, Friedel-Crafts acylation, a common application for this compound, can be made more sustainable by employing solid acid catalysts or performing the reaction under solvent-free conditions, which simplifies work-up and reduces waste. nih.gov
The following table summarizes potential green chemistry strategies applicable to the lifecycle of this compound.
| Strategy | Application Area | Potential Benefits |
| Catalytic Carbonylation | Synthesis | Avoids hazardous reagents (e.g., SOCl2, (COCl)2); utilizes CO or surrogates. beilstein-journals.org |
| Multicomponent Reactions | Synthesis | High atom economy; reduces reaction steps and waste. researchgate.net |
| Bio-based Solvents | Reactions | Reduced environmental toxicity and reliance on petrochemicals. beilstein-journals.org |
| Ionic Liquid Catalysis | Synthesis & Reactions | Can act as both solvent and catalyst; often recyclable. ijiset.com |
| Solvent-Free Conditions | Reactions | Eliminates solvent waste; simplifies product purification. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift for the synthesis and utilization of reactive intermediates like this compound, enhancing safety, scalability, and the speed of discovery.
Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for handling reactive and potentially hazardous compounds. The synthesis of the precursor, 1,2-dimethyl-1H-indole-3-carboxylic acid, and its subsequent conversion to the acyl chloride can be performed in a closed-loop flow system. This approach offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. beilstein-journals.orgnih.govresearchgate.net Furthermore, telescoping multiple reaction steps without isolating intermediates can significantly improve efficiency. nih.govuc.pt For example, the synthesis of an indole-3-carboxylic ester, its hydrolysis, and subsequent conversion could be streamlined into a single, continuous process. vapourtec.com
Automated Synthesis: Automated platforms can accelerate the exploration of the chemical space accessible from this compound. Using technologies like acoustic droplet ejection (ADE), reactions can be performed on a nanomole scale in high-throughput screening formats. nih.govnih.gov This allows for the rapid testing of a vast number of reaction partners and conditions, quickly identifying optimal pathways for the synthesis of novel derivatives. rug.nl Such automated systems, which can handle liquid and solid reagents, are capable of performing entire synthesis, purification, and analysis workflows, dramatically shortening the design-make-test-analyze cycle in drug discovery and materials science. imperial.ac.uksigmaaldrich.com
| Technology | Application | Key Advantages |
| Continuous Flow Reactors | Synthesis & Derivatization | Enhanced safety for reactive species, precise process control, improved scalability, potential for telescoping reactions. researchgate.netmdpi.com |
| Automated Synthesis Platforms | High-Throughput Screening | Miniaturization (nanomole scale), rapid screening of reaction conditions and building blocks, accelerated discovery of new derivatives. nih.govrug.nl |
| Acoustic Droplet Ejection (ADE) | Reaction Miniaturization | Touchless, high-precision liquid handling; enables ultra-high-throughput experimentation. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for unlocking new modes of reactivity and achieving higher levels of selectivity in reactions involving this compound and its derivatives.
Cross-Coupling Reactions: As an acyl chloride, the compound is a prime candidate for cross-coupling reactions. While traditional Friedel-Crafts acylations are common, modern catalysis offers more sophisticated connections. Palladium-catalyzed systems, for instance, could enable carbonylative coupling reactions where the indoloyl group is transferred to various organic partners. Research into catalysts that are tolerant of the functional groups on both the indole (B1671886) core and the coupling partner will be essential.
C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds. The carbonyl group at the C3-position of the indole can act as a directing group to guide transition metal catalysts to specific C-H bonds on the indole ring, such as the C2 or C4 positions. acs.orgnih.gov Rhodium(III) and Palladium(II) catalysts have shown promise in directing the functionalization of other indole-3-carbonyl compounds. acs.orgacs.org Applying these systems to derivatives of this compound could provide unprecedented access to polysubstituted indoles that are difficult to synthesize through classical methods. This strategy allows for late-stage functionalization, a highly valuable tool in medicinal chemistry.
Asymmetric Catalysis: For the synthesis of chiral molecules, the exploration of asymmetric catalysts is paramount. Reactions of prochiral nucleophiles with the acyl chloride or subsequent transformations of its derivatives could be rendered enantioselective through the use of chiral Lewis acids, organocatalysts, or transition metal complexes. Asymmetric Friedel-Crafts reactions, for example, could provide enantiomerically enriched products with significant biological potential. nih.gov
| Catalytic System | Target Reaction | Potential Outcome |
| Palladium(0)/Palladium(II) | Cross-Coupling / C-H Arylation | Synthesis of complex biaryls and heteroaryls; decarboxylative arylation. nih.govchim.it |
| Rhodium(III) | C-H Activation/Annulation | Directed functionalization at the C4 position of the indole ring. acs.org |
| Chiral Lewis/Brønsted Acids | Asymmetric Friedel-Crafts | Enantioselective synthesis of chiral indolyl ketones. nih.gov |
| Photoredox/Transition Metal Dual Catalysis | C-H Acylation | Direct acylation of other positions on the indole using derivatives. chim.it |
Discovery of Unprecedented Transformation Pathways
Beyond its role as a simple acylating agent, future research may uncover entirely new reaction pathways for this compound and its derivatives, leading to novel molecular scaffolds.
Dearomatization Reactions: N-acyl indoles are known to undergo dearomatization reactions, transforming the planar aromatic indole core into a three-dimensional indoline structure. researchgate.net By first converting this compound into an N-acyl indole derivative (via a different indole), it could serve as a precursor for dearomative annulation reactions. These transformations could be triggered by palladium catalysts or photochemical methods, yielding complex, spirocyclic, or fused polycyclic indolines.
Rearrangement and Cascade Reactions: The inherent reactivity of the indole nucleus, combined with the functionality of the carbonyl group, creates opportunities for complex cascade reactions. Under specific catalytic or acidic conditions, derivatives of this compound could undergo unexpected skeletal rearrangements or intramolecular cyclizations. nih.gov For example, palladium-catalyzed reactions involving Ugi adducts derived from indole-2-carboxylic acids have been shown to proceed with a 1,2-acyl migration to form complex indole-fused polyheterocycles. acs.orgcore.ac.uk Similar unprecedented pathways, potentially involving the migration of the 1,2-dimethylindoloyl group or participation in novel cyclization cascades, could lead to the discovery of entirely new classes of heterocyclic compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1,2-dimethyl-1H-indole-3-carbonyl chloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves the reaction of 1,2-dimethylindole with phosgene or oxalyl chloride under anhydrous conditions. Purity optimization requires strict control of reaction temperature (e.g., 0–5°C to minimize side reactions) and post-reaction purification via recrystallization or column chromatography. Analytical techniques like HPLC (High-Performance Liquid Chromatography) with UV detection (>97.0% purity threshold, as seen in indole derivatives ) or NMR (to confirm absence of hydrolyzed byproducts) are essential.
Q. How should researchers handle discrepancies in reported melting points for this compound?
- Methodological Answer : Melting point variations (e.g., ±2°C ranges in similar indole derivatives ) may arise from polymorphic forms, solvent residues, or impurities. To resolve contradictions:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use Karl Fischer titration to quantify residual solvents.
- Compare results against standardized protocols (e.g., USP monographs).
Q. What safety protocols are critical when working with this compound?
- Methodological Answer : This compound is likely hygroscopic and reactive due to the acyl chloride group. Key protocols include:
- Use of inert atmosphere (argon/glovebox) to prevent hydrolysis.
- PPE: Acid-resistant gloves, face shields, and fume hoods.
- Storage: Sealed desiccators at –20°C, as recommended for moisture-sensitive indole derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways by analyzing:
- Electron density maps (e.g., Fukui indices) to identify electrophilic sites.
- Transition-state energies for competing pathways (e.g., SN1 vs. SN2 mechanisms).
- Solvent effects via COSMO-RS simulations. Validate predictions with kinetic studies (e.g., monitoring reaction rates via in-situ IR).
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Unexpected signals may arise from tautomerism or aggregation. Troubleshooting steps:
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).
- DOSY (Diffusion-Ordered Spectroscopy) to identify aggregated species.
- Compare with literature data for structurally analogous compounds (e.g., ethyl 5-methoxyindole-2-carboxylate ).
Q. How does steric hindrance from the 1,2-dimethyl groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The methyl groups at positions 1 and 2 create steric bulk, favoring reactions at the less hindered C3 carbonyl. Experimental validation:
- Conduct Suzuki-Miyaura couplings with para-substituted aryl boronic acids; analyze yields and regioselectivity via LC-MS.
- Compare with computational steric maps (e.g., using SambVca software).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
